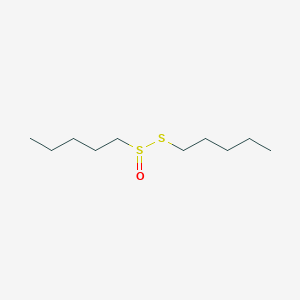

S-pentyl pentane-1-sulfinothioate

Description

S-Pentyl pentane-1-sulfinothioate (C₁₀H₂₂OS₂) is a sulfinothioate ester characterized by a sulfinyl (S=O) group and a thioester (S–O) linkage. This compound is synthesized via nucleophilic substitution reactions, typically involving sulfinyl chloride intermediates and thiols. It is isolated as a pale yellow oil with a moderate yield of 54% . Key spectral features include an infrared (IR) absorption at 1085 cm⁻¹ (S=O stretch) and distinct ¹H/¹³C NMR signals corresponding to its linear pentyl substituents and sulfinothioate backbone .

Properties

CAS No. |

84549-06-4 |

|---|---|

Molecular Formula |

C10H22OS2 |

Molecular Weight |

222.4 g/mol |

IUPAC Name |

1-pentylsulfinylsulfanylpentane |

InChI |

InChI=1S/C10H22OS2/c1-3-5-7-9-12-13(11)10-8-6-4-2/h3-10H2,1-2H3 |

InChI Key |

UXGUHQNYRZMSQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCSS(=O)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

S-pentyl pentane-1-sulfinothioate can be synthesized through the oxidation of disulfides to thiolsulfinates. One method involves the use of hydrogen peroxide and a cyclic seleninate ester catalyst . The reaction typically proceeds under mild conditions, making it suitable for the preparation of thiolsulfinates from a variety of disulfides.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

S-pentyl pentane-1-sulfinothioate undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to form sulfonates.

Reduction: It can be reduced back to disulfides or thiols.

Substitution: The sulfinothioate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can react with the sulfinothioate group under appropriate conditions.

Major Products Formed

Oxidation: Sulfonates.

Reduction: Disulfides or thiols.

Substitution: Various substituted sulfinothioates depending on the nucleophile used.

Scientific Research Applications

S-pentyl pentane-1-sulfinothioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.

Biology: It can be used to study the effects of sulfinothioates on biological systems, including their potential as antioxidants.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-pentyl pentane-1-sulfinothioate involves its ability to undergo redox reactions. The sulfinothioate group can act as both an oxidizing and reducing agent, depending on the reaction conditions. This dual functionality allows it to interact with various molecular targets and pathways, making it a versatile compound in chemical and biological research.

Comparison with Similar Compounds

Table 1: Comparative Spectral and Physical Data

Key Observations :

- IR Spectroscopy : The S=O stretch in 178a (1085 cm⁻¹) is less shielded than in 177a (1167 cm⁻¹), reflecting differences in electronic environments due to alkyl branching .

- NMR : 178a exhibits multiplet signals for its methylene protons (3.16–3.00 ppm), while 177a shows singlets for equivalent tert-butyl protons .

Functional and Application-Based Differences

- Catalytic Potential: 177a and related sulfinothioates are implicated in disulfide oxidation catalysis, which is critical for redox biochemistry .

- Antioxidant Activity: 178a and 179a were synthesized as part of organoselenium antioxidant studies, though their efficacy relative to selenium-based analogs remains under investigation .

- Stability: Branched analogs like 177a may exhibit enhanced thermal stability due to steric protection of the sulfinyl group, whereas linear-chain derivatives like 178a could favor solubility in nonpolar solvents.

Biological Activity

S-pentyl pentane-1-sulfinothioate is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound, with the molecular formula , belongs to a class of compounds known as thiosulfinates. These compounds are characterized by their sulfur-containing functional groups, which contribute to their reactivity and biological effects. The structure of this compound features a pentyl group attached to a sulfinothioate moiety, which is responsible for its biological activities.

Biological Activities

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Similar thiosulfinate compounds have been shown to possess bacteriostatic effects against various bacterial strains. For instance, studies on related thiosulfinate derivatives suggest that the antimicrobial efficacy tends to increase with the length of the carbon chain in the alkyl group attached to the sulfinothioate .

Mechanism of Action

The antimicrobial action of thiosulfinates, including this compound, is believed to involve the disruption of microbial cell membranes and interference with essential metabolic processes. This disruption can lead to increased permeability of the bacterial cell membrane, ultimately resulting in cell death .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of various thiosulfinate compounds, including this compound. The results indicated that it was effective against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 150 µM. In contrast, its effectiveness against Gram-negative bacteria was significantly lower, highlighting the selective nature of its antimicrobial activity .

| Compound | MIC (µM) against Gram-positive | MIC (µM) against Gram-negative |

|---|---|---|

| This compound | 50 - 150 | >600 |

| Allicin | 50 - 150 | >600 |

| n-Pentyl-thiosulfinate | 0.7 - 130 | >600 |

Study 2: In Vivo Metabolism

In vivo studies have shown that this compound is absorbed efficiently in animal models, with bioavailability rates reported between 88% and 100%. The metabolism primarily involves N-acetylation pathways in both rats and dogs, suggesting a significant role for renal excretion in its elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.